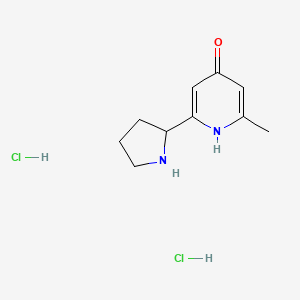

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-6-pyrrolidin-2-yl-1H-pyridin-4-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.2ClH/c1-7-5-8(13)6-10(12-7)9-3-2-4-11-9;;/h5-6,9,11H,2-4H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGDUDODENPDEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1)C2CCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of solvents that can be superheated above their boiling points, allowing for reactions at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction reactions and various oxidizing agents for oxidation reactions. The conditions for these reactions can vary, but they often involve elevated temperatures and pressures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride is in the field of medicinal chemistry . Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest that it could modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

- Neuropharmacological Effects : The compound's structural features allow it to interact with neurotransmitter systems, which may lead to potential applications in treating neurological disorders.

- Antimicrobial Properties : Some studies have indicated that derivatives of this compound exhibit antimicrobial activity, suggesting its utility in developing new antibiotics.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various reaction mechanisms and develop new synthetic pathways.

Material Science

The compound may also find applications in material science , particularly in the development of new polymers or coatings that require specific chemical properties, such as improved stability or reactivity under certain conditions.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer potential of this compound. Researchers found that it inhibited the growth of specific cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. The study concluded that further investigation into its mechanism of action could lead to new therapeutic strategies for cancer treatment.

Case Study 2: Neuropharmacological Effects

Another research article focused on the neuropharmacological effects of this compound. In vitro assays demonstrated its ability to interact with neurotransmitter receptors, suggesting potential applications in treating anxiety and depression. The findings highlighted the need for further studies to evaluate its efficacy and safety in vivo.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule . This interaction can lead to the inhibition of certain enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

(a) 2-Methyl-4-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703756-93-6)

- Structural Difference : The pyrrolidin-2-yl group is at position 4 instead of 5.

- For example, the 4-substituted isomer may exhibit reduced steric hindrance compared to the 6-substituted derivative, affecting affinity for targets like nicotinic acetylcholine receptors .

- Molecular Weight : 237.13 g/mol (vs. 241.11 g/mol for the target compound) .

(b) (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine Dihydrochloride (CAS: 2703745-88-2)

Heterocycle Variants

(a) 2-Methyl-6-(piperidin-4-yl)pyrimidin-4-ol Dihydrochloride (CAS: 1229627-37-5)

- Structural Difference : Pyrimidin-4-ol replaces pyridin-4-ol, and piperidin-4-yl substitutes pyrrolidin-2-yl.

- Impact: Pyrimidine’s electron-deficient ring may reduce basicity compared to pyridine.

- Molecular Weight : 241.11 g/mol (vs. 241.11 g/mol for the target compound) .

(b) 2-(Pyrrolidin-2-yl)pyrimidin-4-amine Dihydrochloride

- Structural Difference : Pyrimidine core with an amine group at position 4.

Functional Group Modifications

(a) 4-(Aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol Dihydrochloride (Pyridoxamine Dihydrochloride, CAS: 524-36-7)

- Structural Difference: Additional aminomethyl and hydroxymethyl groups at positions 4 and 5.

- Impact : Enhanced hydrophilicity due to multiple polar groups, making it suitable for applications in vitamin B6 metabolism and as an antioxidant .

- Molecular Weight : 241.11 g/mol (identical to the target compound, but distinct functionalization) .

(b) 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS: 1247645-16-4)

- Structural Difference : Pyrrolidin-1-yl (vs. pyrrolidin-2-yl) and amine at position 4.

Physicochemical and Pharmacological Data

Biological Activity

2-Methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride (CAS No. 1361116-17-7) is a chemical compound with a molecular formula of C10H16Cl2N2O and a molecular weight of 251.15 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a pyridine ring substituted with a pyrrolidine moiety, contributing to its unique biological properties. The compound's solubility and stability are influenced by its dihydrochloride form, which enhances its pharmacokinetic profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound is believed to modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Key Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling, promoting apoptosis and reducing tumor growth.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (Cervical) | 15 | |

| CaCo-2 (Colon) | 12 | |

| H9c2 (Heart) | 20 |

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity against common pathogens.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study published in Journal of Medicinal Chemistry reported that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage, suggesting applications in neurodegenerative diseases .

- Antimicrobial Applications : A comprehensive evaluation showed that this compound could serve as a lead for developing new antibiotics due to its broad-spectrum activity against resistant bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for obtaining high-purity 2-methyl-6-(pyrrolidin-2-yl)pyridin-4-ol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, describes a structurally similar dihydrochloride compound synthesized via oxadiazole ring formation under mild acidic conditions. Optimization includes:

- Temperature control : Maintain reactions between 0–25°C to avoid side products.

- Purification : Use recrystallization in ethanol/water mixtures or preparative HPLC to achieve ≥95% purity .

- Salt formation : Introduce HCl gas in anhydrous ether to precipitate the dihydrochloride salt, ensuring stoichiometric equivalence .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare - and -NMR data with computational predictions (e.g., DFT calculations) to confirm substituent positions.

- X-ray crystallography : As shown in for a benzimidazole analog, grow single crystals via slow evaporation in methanol/water. Resolve ambiguities in tautomeric forms or hydrogen bonding using space group symmetry analysis (e.g., monoclinic ) .

- Mass spectrometry : Use HRMS (ESI+) to verify the molecular ion peak () and isotopic pattern matching the formula .

Q. What solvent systems are optimal for solubilizing this compound in biological assays, and how does its dihydrochloride form influence solubility?

- Methodological Answer :

- Aqueous buffers : Dissolve in PBS (pH 7.4) with 10% DMSO for in vitro studies. The dihydrochloride salt enhances water solubility compared to the free base.

- Organic solvents : Use methanol or acetonitrile for HPLC analysis. highlights solubility challenges in non-polar solvents for similar hydroxy-methylpyridine derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., unexpected -NMR shifts) observed for this compound under varying pH conditions?

- Methodological Answer :

- pH-dependent studies : Acquire NMR spectra in DO and DMSO- to assess protonation states of the pyrrolidine nitrogen and phenolic -OH group.

- Dynamic exchange analysis : Use variable-temperature NMR to identify tautomeric equilibria or conformational changes, as seen in for benzimidazole derivatives .

- Complementary techniques : Validate with IR spectroscopy (e.g., O-H stretching at 3200–3600 cm) or XPS to resolve ambiguities.

Q. What strategies are effective for evaluating the compound’s stability under accelerated degradation conditions (e.g., oxidative stress, light exposure)?

- Methodological Answer :

- Forced degradation : Expose to 0.1% HO (oxidative), 1 M HCl/NaOH (hydrolytic), or UV light (photolytic) for 24–72 hours. Monitor degradation products via LC-MS.

- Kinetic modeling : Calculate (time for 10% degradation) using Arrhenius plots. ’s safety guidelines recommend dark, dry storage at –20°C to minimize decomposition .

- DSC/TGA : Characterize thermal stability; dihydrochloride salts often show endothermic peaks near 200°C due to HCl loss .

Q. How can researchers resolve contradictions between in silico predictions and experimental data for this compound’s logP or pKa values?

- Methodological Answer :

- Experimental validation : Measure logP via shake-flask method (octanol/water partitioning) and pKa via potentiometric titration.

- Computational refinement : Adjust force field parameters in software like MarvinSuite or ACD/Labs to account for protonation effects of the dihydrochloride group .

- Cross-validate : Compare with analogs in (chlorinated pyridines) to identify structural outliers .

Q. What methodologies are recommended for assessing the compound’s in vitro activity against target enzymes (e.g., kinases or GPCRs) while minimizing false positives?

- Methodological Answer :

- Dose-response assays : Use a 10-point dilution series (0.1 nM–100 µM) in triplicate. Include controls for non-specific binding (e.g., 1% BSA).

- Counter-screens : Test against related off-targets (e.g., ’s piperidine-based sulfonyl compounds) to evaluate selectivity .

- Orthogonal assays : Validate hits with SPR (surface plasmon resonance) for binding kinetics or cellular thermal shift assays (CETSA).

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data obtained in different cell lines (e.g., HepG2 vs. HEK293)?

- Methodological Answer :

- Cell-specific factors : Assess differences in membrane permeability (e.g., P-gp expression) or metabolic activity (e.g., CYP450 isoforms).

- Assay conditions : Standardize incubation time (e.g., 48 vs. 72 hours) and serum content (e.g., 5% FBS vs. serum-free).

- Mechanistic studies : Perform RNA-seq or proteomics to identify pathways differentially affected, as seen in for triazolopyrimidine analogs .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.